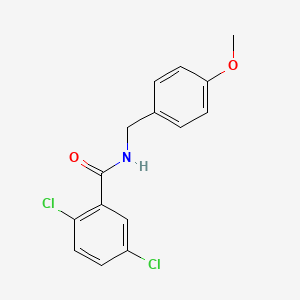![molecular formula C18H17ClN2OS B5776825 3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5776825.png)
3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CDCA and is a member of the acrylamide family. CDCA is synthesized using a specific method that involves the reaction of various chemicals.
Mécanisme D'action
The mechanism of action of CDCA is not fully understood. However, studies have shown that CDCA inhibits the activity of various enzymes that are involved in cancer cell growth and proliferation. CDCA has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects
CDCA has been shown to have various biochemical and physiological effects. Studies have shown that CDCA can induce oxidative stress in cancer cells, leading to their death. CDCA has also been shown to inhibit the activity of various enzymes that are involved in the growth and proliferation of cancer cells. CDCA has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of CDCA is its potent anti-cancer properties. CDCA has been shown to be effective against various types of cancer cells, including breast, prostate, and lung cancer cells. CDCA is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of CDCA is its toxicity. CDCA is toxic to both cancer cells and normal cells, making it challenging to use in clinical settings.
Orientations Futures
There are several future directions for the use of CDCA in various fields. One of the most significant future directions is in the development of new anti-cancer drugs. CDCA has shown promising results in preclinical studies, and further research is needed to develop new drugs that can target cancer cells more effectively. Another future direction for CDCA is in the development of new anti-inflammatory drugs. CDCA has been shown to have potent anti-inflammatory properties, and further research is needed to develop new drugs that can target inflammation more effectively.
Conclusion
In conclusion, CDCA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDCA is synthesized using a specific method and has been the subject of numerous scientific studies. CDCA has potent anti-cancer properties, can induce apoptosis in cancer cells, and inhibit the growth of cancer cells. CDCA has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. However, CDCA is toxic to both cancer cells and normal cells, making it challenging to use in clinical settings. There are several future directions for the use of CDCA in various fields, including the development of new anti-cancer and anti-inflammatory drugs.
Méthodes De Synthèse
The synthesis of CDCA involves the reaction of 3-(4-chlorophenyl) acryloyl chloride and N-(3,4-dimethylphenyl)thiourea in the presence of a base. The reaction takes place in an organic solvent, usually dichloromethane. The product is then purified using column chromatography, and the final product obtained is CDCA.
Applications De Recherche Scientifique
CDCA has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of CDCA is in the field of cancer research. Studies have shown that CDCA has potent anti-cancer properties and can induce apoptosis in cancer cells. CDCA has also been shown to inhibit the growth of cancer cells and prevent the formation of new blood vessels, which are essential for tumor growth.
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(3,4-dimethylphenyl)carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-12-3-9-16(11-13(12)2)20-18(23)21-17(22)10-6-14-4-7-15(19)8-5-14/h3-11H,1-2H3,(H2,20,21,22,23)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWZKSQGXLNDQJ-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-[(3,4-dimethylphenyl)carbamothioyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)

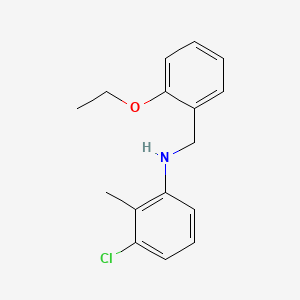
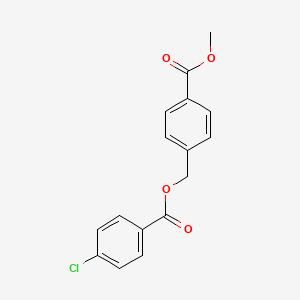
![4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5776779.png)

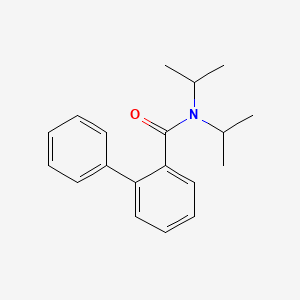
![5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5776795.png)
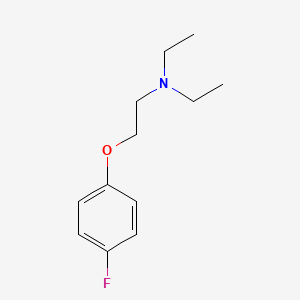
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5776808.png)
